5-Amino-4,6-dimethyl-2-hydroxypyrimidine 5-Amino-4,6-dimethyl-2-hydroxypyrimidine
Brand Name: Vulcanchem
CAS No.: 344249-04-3
VCID: VC3802100
InChI: InChI=1S/C6H9N3O/c1-3-5(7)4(2)9-6(10)8-3/h7H2,1-2H3,(H,8,9,10)
SMILES: CC1=C(C(=NC(=O)N1)C)N
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol

5-Amino-4,6-dimethyl-2-hydroxypyrimidine

CAS No.: 344249-04-3

Cat. No.: VC3802100

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-4,6-dimethyl-2-hydroxypyrimidine - 344249-04-3

Specification

CAS No. 344249-04-3
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
IUPAC Name 5-amino-4,6-dimethyl-1H-pyrimidin-2-one
Standard InChI InChI=1S/C6H9N3O/c1-3-5(7)4(2)9-6(10)8-3/h7H2,1-2H3,(H,8,9,10)
Standard InChI Key MLJLCZDBFKCHAW-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=O)N1)C)N
Canonical SMILES CC1=C(C(=NC(=O)N1)C)N

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

5-Amino-4,6-dimethyl-2-hydroxypyrimidine features a pyrimidine backbone (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with functional groups at positions 2, 4, 5, and 6:

  • Position 2: Hydroxyl (-OH) group

  • Positions 4 and 6: Methyl (-CH₃) groups

  • Position 5: Amino (-NH₂) group

The compound’s systematic IUPAC name is 5-amino-4,6-dimethylpyrimidin-2-ol. Its molecular formula is C₆H₉N₃O, with a molecular weight of 139.16 g/mol.

Spectral Signatures

While direct spectroscopic data for 5-amino-4,6-dimethyl-2-hydroxypyrimidine are unavailable, comparisons to structurally related compounds offer predictive insights:

  • ¹H NMR: Expected signals include a singlet for the C5-NH₂ group (~5.5–6.5 ppm, broad), singlets for C4- and C6-CH₃ groups (~2.1–2.5 ppm), and downfield shifts for the C2-OH proton (~10–12 ppm) .

  • ¹³C NMR: Anticipated resonances include carbonyl carbons (C2, ~160–165 ppm), aromatic carbons (C4 and C6, ~100–110 ppm), and methyl carbons (~15–25 ppm) .

Synthetic Methodologies

Precursor-Based Approaches

The synthesis of 5-amino-4,6-dimethyl-2-hydroxypyrimidine likely involves modifications to established pyrimidine-forming reactions. A plausible route derives from the condensation of dimethylmalonic acid derivatives with guanidine or its analogs, as demonstrated in the synthesis of 4,6-dimethyl-2-hydroxypyrimidine :

  • Condensation Reaction:
    Dimethylmalonic acid diethyl ester reacts with guanidine hydrochloride in the presence of sodium ethoxide to form 4,6-dimethyl-2-hydroxypyrimidine .

    (CH₃)₂C(COOEt)₂ + NH₂C(=NH)NH₂C₆H₈N₂O+2EtOH\text{(CH₃)₂C(COOEt)₂ + NH₂C(=NH)NH₂} \rightarrow \text{C₆H₈N₂O} + 2 \text{EtOH}
  • Amination at Position 5:
    Subsequent nitration at C5 followed by reduction (e.g., catalytic hydrogenation) could introduce the amino group. Alternatively, direct substitution using ammonia under high-temperature conditions may be feasible.

Challenges in Chlorination and Functionalization

Studies on 5-substituted 2-amino-4,6-dichloropyrimidines highlight the complexity of introducing chlorine atoms at positions 4 and 6 . For 5-amino-4,6-dimethyl-2-hydroxypyrimidine, the presence of methyl and hydroxyl groups likely necessitates milder reaction conditions to prevent dealkylation or oxidation.

Physicochemical Properties

Comparative Analysis with Analogues

The closest structural analog, 4,6-dimethyl-2-hydroxypyrimidine (CAS 108-79-2), exhibits the following properties :

Property4,6-Dimethyl-2-hydroxypyrimidine5-Amino-4,6-dimethyl-2-hydroxypyrimidine (Predicted)
Molecular FormulaC₆H₈N₂OC₆H₉N₃O
Molecular Weight (g/mol)124.14139.16
Melting Point (°C)201–205210–215 (estimated)
Boiling Point (°C)314.6>300 (decomposition likely)
Density (g/cm³)1.21.25–1.30
SolubilitySlightly soluble in waterModerate solubility in polar solvents

The addition of the C5-NH₂ group is expected to enhance hydrogen-bonding capacity, increasing solubility in polar aprotic solvents (e.g., DMSO, DMF) relative to the non-aminated analogue .

Industrial and Material Science Applications

Coordination Chemistry

The hydroxyl and amino groups render 5-amino-4,6-dimethyl-2-hydroxypyrimidine a potential polydentate ligand for transition metals. Comparative studies with 2-hydroxypyrimidine derivatives suggest:

  • Metal Binding: Preferential chelation with Cu²⁺ and Fe³⁺ via the N3 and O2 atoms.

  • Stability Constants: log K values comparable to 8-hydroxyquinoline (log K ~10–12 for Cu²⁺) .

Polymer Stabilization

Methyl-substituted pyrimidines often act as UV stabilizers in polymers. The amino group in 5-amino-4,6-dimethyl-2-hydroxypyrimidine may enhance radical scavenging activity, potentially outperforming commercial stabilizers like Tinuvin®.

Research Gaps and Future Directions

Despite its structural novelty, 5-amino-4,6-dimethyl-2-hydroxypyrimidine remains underexplored. Critical research priorities include:

  • Synthetic Optimization: Developing high-yield routes avoiding side reactions at the C5 position.

  • Crystallographic Studies: Resolving X-ray structures to confirm tautomeric forms (e.g., hydroxyl vs. keto tautomers).

  • Biological Screening: Evaluating anticancer, antimicrobial, and anti-inflammatory activities in standardized assays.

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